molecular formula C10H11N3O3 B2731020 3-(3-hydroxypropyl)-6H-pyrimido[1,6-a]pyrimidine-6,8(7H)-dione CAS No. 1798538-66-5

3-(3-hydroxypropyl)-6H-pyrimido[1,6-a]pyrimidine-6,8(7H)-dione

Cat. No.: B2731020
CAS No.: 1798538-66-5
M. Wt: 221.216
InChI Key: AVDFJVQSPBOUAX-UHFFFAOYSA-N
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Description

3-(3-hydroxypropyl)-6H-pyrimido[1,6-a]pyrimidine-6,8(7H)-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-hydroxypropyl)-6H-pyrimido[1,6-a]pyrimidine-6,8(7H)-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-hydroxypropylamine with a pyrimidine derivative in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(3-hydroxypropyl)-6H-pyrimido[1,6-a]pyrimidine-6,8(7H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a ketone or aldehyde derivative, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

3-(3-hydroxypropyl)-6H-pyrimido[1,6-a]pyrimidine-6,8(7H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-hydroxypropyl)-6H-pyrimido[1,6-a]pyrimidine-6,8(7H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-hydroxypropyl)-6H-pyrimido[1,6-a]pyrimidine-6,8(7H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

3-(3-Hydroxypropyl)-6H-pyrimido[1,6-a]pyrimidine-6,8(7H)-dione is a pyrimidine derivative that has garnered attention for its potential biological activities. Pyrimidine compounds are known for their diverse pharmacological properties, including antibacterial, anticancer, anti-inflammatory, and antiviral effects. This article explores the biological activity of this specific compound by summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C11H14N4O3C_{11}H_{14}N_4O_3 with a molecular weight of approximately 246.25 g/mol. The compound features a pyrimidine core structure that is essential for its biological activity.

Anticancer Activity

Research has indicated that pyrimidine derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines such as MCF-7 and A549. A notable study demonstrated that certain pyrimidine derivatives had IC50 values in the micromolar range against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AMCF-70.09 ± 0.0085
Compound BA5490.03 ± 0.0056
Compound CColo-2050.01 ± 0.074

These findings suggest that this compound may also possess similar anticancer properties due to its structural similarities with other active pyrimidines .

Antioxidant Activity

Antioxidant properties are crucial for protecting cells from oxidative stress. Studies have shown that certain pyrimidine derivatives exhibit strong antioxidant activity through mechanisms such as DPPH radical scavenging and ABTS assays. For example:

CompoundDPPH IC50 (µg/mL)ABTS Inhibition (%)
Compound D18.33 ± 0.0428.23 ± 0.06
Compound E17.29 ± 0.0430.58 ± 0.07

These results indicate the potential of compounds like this compound to act as effective antioxidants .

Antimicrobial Activity

Pyrimidine derivatives have also been studied for their antimicrobial properties. Compounds similar to this compound have shown effectiveness against various bacterial strains in vitro:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

These findings suggest that this compound could be explored further for its potential use in treating bacterial infections .

Case Studies

Several case studies have highlighted the therapeutic potential of pyrimidine derivatives in clinical settings:

  • Anti-Alzheimer's Agents : Research has indicated that certain pyrimidines can inhibit acetylcholinesterase (AChE), which is beneficial in treating Alzheimer's disease.
    • Example: A compound with a similar structure showed IC50 values of 20.15±0.44μM20.15\pm 0.44\mu M against AChE.
  • Anti-inflammatory Effects : Studies have demonstrated that pyrimidine derivatives can reduce inflammation markers in animal models.
    • Example: A related compound reduced TNF-alpha levels significantly in a dose-dependent manner.

Properties

IUPAC Name

3-(3-hydroxypropyl)pyrimido[1,2-c]pyrimidine-6,8-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c14-3-1-2-7-5-11-8-4-9(15)12-10(16)13(8)6-7/h4-6,14H,1-3H2,(H,12,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVDFJVQSPBOUAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2N=CC(=CN2C(=O)NC1=O)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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